molecular formula C25H22ClN3O4S B266805 N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide

Katalognummer B266805
Molekulargewicht: 496 g/mol
InChI-Schlüssel: KAFVDUXACGKLIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide, also known as CQ10, is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various scientific studies due to its unique properties and mechanism of action.

Wirkmechanismus

The mechanism of action of N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide involves the inhibition of various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of protein kinases, which are involved in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and cellular damage. Additionally, this compound has been shown to modulate the expression of various genes involved in cellular processes such as apoptosis and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide has various advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of various enzymes and proteins involved in cellular processes. Additionally, this compound has been shown to exhibit low toxicity and high solubility in various solvents. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics.

Zukünftige Richtungen

There are various future directions for the study of N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide. One direction is the investigation of its potential use in the treatment of various neurodegenerative diseases. Additionally, further studies are needed to determine its pharmacokinetics and pharmacodynamics. Furthermore, the development of novel derivatives of this compound may lead to the discovery of more potent compounds with unique properties.

Synthesemethoden

The synthesis of N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide involves the reaction of 3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinoline with 3-chlorophenyl isothiocyanate and acetic anhydride. The reaction results in the formation of this compound, which is then purified and characterized using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

Molekularformel

C25H22ClN3O4S

Molekulargewicht

496 g/mol

IUPAC-Name

N-(3-chlorophenyl)-2-[[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H22ClN3O4S/c1-33-21-10-14(8-9-19(21)30)23-17(12-27)25(29-18-6-3-7-20(31)24(18)23)34-13-22(32)28-16-5-2-4-15(26)11-16/h2,4-5,8-11,23,29-30H,3,6-7,13H2,1H3,(H,28,32)

InChI-Schlüssel

KAFVDUXACGKLIV-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=CC(=CC=C4)Cl)C#N)O

Kanonische SMILES

COC1=C(C=CC(=C1)C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=CC(=CC=C4)Cl)C#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.